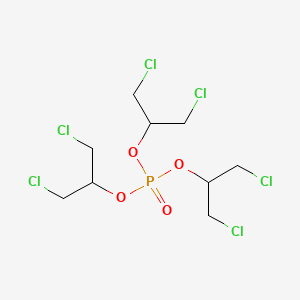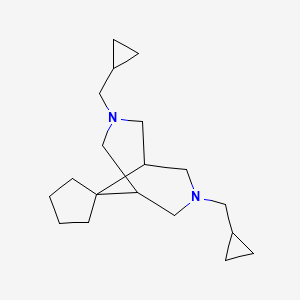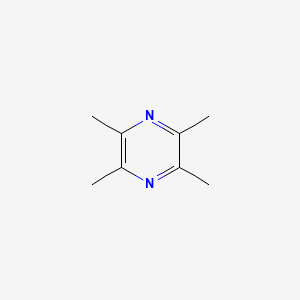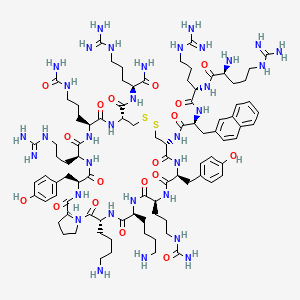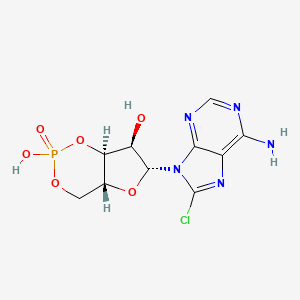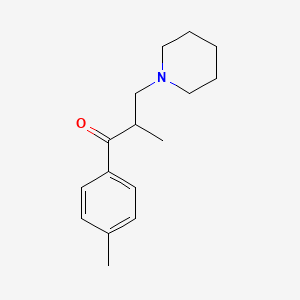
Vedaprofen
Vue d'ensemble
Description
Le védaprofène est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé en médecine vétérinaire. Il est utilisé pour traiter la douleur et l'inflammation associées aux troubles musculo-squelettiques chez les chiens et les chevaux, ainsi que pour soulager la douleur due aux coliques chez les chevaux . Le védaprofène appartient au groupe des dérivés de l'acide propionique et est structurellement apparenté à d'autres AINS comme le kétoprofène et le carprofène .
Méthodes De Préparation
La synthèse du védaprofène implique un processus réactionnel en quatre étapes. Les matières premières nécessaires à cette synthèse sont facilement disponibles, ce qui rend le processus pratique et efficace . Les détails spécifiques de la voie de synthèse et des conditions réactionnelles sont décrits dans les brevets et la littérature scientifique .
Analyse Des Réactions Chimiques
Le védaprofène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le védaprofène a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme étalon de référence et réactif analytique . En biologie et en médecine, le védaprofène est étudié pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques . Il est également utilisé en médecine vétérinaire pour le traitement de la douleur et de l'inflammation chez les animaux . De plus, le védaprofène s'est avéré avoir une activité antimicrobienne, ce qui en fait un sujet d'intérêt en recherche microbiologique .
Mécanisme d'action
Le védaprofène exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines . Les prostaglandines sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En bloquant l'enzyme COX, le védaprofène réduit la production de prostaglandines, atténuant ainsi l'inflammation, la douleur et la fièvre . Les cibles moléculaires du védaprofène comprennent les enzymes COX-1 et COX-2 .
Applications De Recherche Scientifique
Vedaprofen has a wide range of scientific research applications. In chemistry, it is used as a reference standard and analytical reagent . In biology and medicine, this compound is studied for its anti-inflammatory, analgesic, and antipyretic properties . It is also used in veterinary medicine for the treatment of pain and inflammation in animals . Additionally, this compound has been found to have antimicrobial activity, making it a subject of interest in microbiological research .
Mécanisme D'action
Vedaprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation, pain, and fever. By blocking the COX enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets of this compound include COX-1 and COX-2 enzymes .
Comparaison Avec Des Composés Similaires
Le védaprofène est structurellement apparenté à d'autres AINS tels que le kétoprofène et le carprofène . Bien que tous ces composés partagent des propriétés anti-inflammatoires et analgésiques similaires, le védaprofène est unique dans son application spécifique en médecine vétérinaire . D'autres composés similaires incluent l'ibuprofène et le naproxène, qui sont couramment utilisés en médecine humaine pour leurs effets anti-inflammatoires et analgésiques .
Propriétés
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049077 | |
| Record name | Quadrisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71109-09-6 | |
| Record name | Vedaprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vedaprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyl-α-methylnaphthalene-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VEDAPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
